molecular formula C7H8ClNO2 B018611 4-Chloro-3-methoxy-2-methylpyridine N-oxide CAS No. 122307-41-9

4-Chloro-3-methoxy-2-methylpyridine N-oxide

Cat. No. B018611
Key on ui cas rn: 122307-41-9
M. Wt: 173.6 g/mol
InChI Key: TWXMQDRFBLSXFN-UHFFFAOYSA-N
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Patent
US06525066B2

Procedure details

36.98 g of 4-chloro-3-methoxy-2-methylpyridine (V) was dissolved in 685 ml of acetic acid and 92 ml of hydrogen peroxide water was added thereto and the resulting mixture was heated at 90° C. for 24 hours, and thereafter, the reaction solution was distilled off under reduced pressure. The resulting residue was dissolved in chloroform and washed with saturated sodium bicarbonate solution, and saturated salt water, and thereafter, dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain 37.64 g of 4-chloro-3-methoxy-2-methylpyridine N-oxide (VI).
Quantity
36.98 g
Type
reactant
Reaction Step One
Quantity
685 mL
Type
solvent
Reaction Step One
Name
hydrogen peroxide water
Quantity
92 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10].[OH2:11].OO>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][N+:5]([O-:11])=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
36.98 g
Type
reactant
Smiles
ClC1=C(C(=NC=C1)C)OC
Name
Quantity
685 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
hydrogen peroxide water
Quantity
92 mL
Type
reactant
Smiles
O.OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the reaction solution was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in chloroform
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution, and saturated salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=[N+](C=C1)[O-])C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 37.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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